molecular formula C11H13BrF3N B8174475 N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine

N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine

Cat. No.: B8174475
M. Wt: 296.13 g/mol
InChI Key: BVAUNQWEPDVIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound that features a bromine-substituted benzyl group and a trifluoromethyl group attached to an ethanamine backbone

Properties

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2,2,2-trifluoro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-8-5-9(3-4-10(8)12)6-16(2)7-11(13,14)15/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUNQWEPDVIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves the reaction of 4-bromo-3-methylbenzylamine with 2,2,2-trifluoroacetaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines

Major Products Formed

Scientific Research Applications

N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The bromine substituent may also play a role in binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to the presence of both a bromine substituent and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.